Cas no 90646-72-3 (2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol)

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol is a bicyclic ether alcohol with a rigid oxabicycloheptane framework, offering unique steric and electronic properties. Its structure combines a strained ether bridge with a tertiary alcohol, making it a versatile intermediate in organic synthesis. The compound’s rigid bicyclic core enhances stability and selectivity in reactions, particularly in asymmetric catalysis and chiral derivatization. Its polar functional groups improve solubility in both aqueous and organic media, facilitating applications in pharmaceuticals, agrochemicals, and specialty materials. The product’s well-defined stereochemistry also supports its use in stereoselective transformations, making it valuable for fine chemical and medicinal chemistry research.
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol structure
90646-72-3 structure
Product name:2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol
CAS No:90646-72-3
MF:C9H16O2
Molecular Weight:156.222143173218
CID:995001
PubChem ID:265116

2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-(7-oxabicyclo[2.2.1]heptan-3-yl)propan-2-ol
    • 2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol
    • 2-(7-oxanorbornan-2-yl)-2-propanol
    • SCHEMBL6011046
    • NSC-100926
    • 2-{7-OXABICYCLO[2.2.1]HEPTAN-2-YL}PROPAN-2-OL
    • BTCFOHZWHSVIHI-UHFFFAOYSA-N
    • NSC100926
    • EN300-1756916
    • 2-(7-oxabicyclo[2.2.1]hept-2-yl)propan-2-ol
    • DTXSID40295276
    • 90646-72-3
    • インチ: InChI=1S/C9H16O2/c1-9(2,10)7-5-6-3-4-8(7)11-6/h6-8,10H,3-5H2,1-2H3
    • InChIKey: BTCFOHZWHSVIHI-UHFFFAOYSA-N
    • SMILES: CC(C)(C1CC2CCC1O2)O

計算された属性

  • 精确分子量: 156.115
  • 同位素质量: 156.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 1

じっけんとくせい

  • 密度みつど: 1.088
  • Boiling Point: 253.8°C at 760 mmHg
  • フラッシュポイント: 106.6°C
  • Refractive Index: 1.503
  • PSA: 29.46000
  • LogP: 1.32480

2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1756916-10.0g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
10g
$5652.0 2023-06-03
Enamine
EN300-1756916-0.05g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
0.05g
$1104.0 2023-09-20
Enamine
EN300-1756916-0.1g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
0.1g
$1157.0 2023-09-20
Enamine
EN300-1756916-5.0g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
5g
$3812.0 2023-06-03
Enamine
EN300-1756916-1.0g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
1g
$1315.0 2023-06-03
Enamine
EN300-1756916-0.25g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
0.25g
$1209.0 2023-09-20
Enamine
EN300-1756916-5g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
5g
$3812.0 2023-09-20
Enamine
EN300-1756916-0.5g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
0.5g
$1262.0 2023-09-20
Enamine
EN300-1756916-2.5g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
2.5g
$2576.0 2023-09-20
Enamine
EN300-1756916-1g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol
90646-72-3
1g
$1315.0 2023-09-20

2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 関連文献

2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-olに関する追加情報

Introduction to 2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol (CAS No. 90646-72-3)

2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 90646-72-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a bicyclic structure embedded within its framework, has garnered attention due to its unique stereochemistry and potential applications in synthetic chemistry and drug development. The presence of a 7-oxabicyclo[2.2.1]heptan-2-yl moiety introduces a complex three-dimensional scaffold, which is often exploited for designing molecules with specific biological activities.

The compound's structure consists of a propanol group attached to a bicyclic oxygen-containing heterocycle. This particular arrangement imparts distinct physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical factors in pharmaceutical design. The bicyclo[2.2.1]heptane core is a well-studied motif in medicinal chemistry, known for its ability to mimic certain natural products and exhibit favorable pharmacokinetic profiles. The incorporation of an oxygen atom into the ring system further enhances the compound's reactivity and functionalization potential.

In recent years, there has been growing interest in the development of novel scaffolds that can serve as starting points for drug discovery programs. The 7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol (CAS No. 90646-72-3) represents such a scaffold, offering a versatile platform for chemical modification and derivatization. Researchers have leveraged this structure to explore its utility in generating analogs with enhanced binding affinity or altered pharmacological effects. The compound's rigid bicyclic core provides a stable template, while the hydroxyl group at the 2-position allows for further functionalization via esterification, etherification, or other transformations.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The bicyclo[2.2.1]heptane scaffold has been reported to be present in several natural products with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By modifying the substituents on this core structure, chemists can fine-tune the biological profile of derived compounds. For instance, studies have shown that derivatives of 7-oxabicyclo[2.2.1]heptan-2-ol exhibit inhibitory effects on certain enzymes implicated in disease pathways.

The synthesis of 2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol (CAS No. 90646-72-3) presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic oxygen-containing ring requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to such complex structures, reducing the reliance on traditional multi-step approaches that often involve harsh reagents or low yields.

Recent publications have highlighted the use of transition-metal-catalyzed reactions in constructing the bicyclic core of this compound efficiently and selectively. For example, palladium-catalyzed intramolecular cyclizations have been employed to form the seven-membered ring with high regioselectivity, minimizing unwanted side products that could complicate downstream processing or biological evaluation.

The pharmacological evaluation of 7-oxybicyclo[3]% heptane derivatives, including those derived from 90646% 72% 3, has been an active area of research over recent years particularly within academic institutions as well as pharmaceutical companies focused on developing new therapeutic agents

One notable study demonstrated that certain analogs exhibit significant activity against kinases involved in cancer progression these findings were attributed largely to interactions between specific substituents present on our target molecule

The hydroxyl group located at position two plays an important role here by allowing hydrogen bonding interactions which could be critical for binding affinity

Moreover structural modifications around our bicyclic core could lead not only to improved potency but also enhanced selectivity reducing off-target effects

Another line research involves exploring how different functional groups attached at positions one three or four might influence metabolic stability making our target molecule more suitable oral administration

Recent advances in computational chemistry have further accelerated this process by allowing researchers to predict how small changes might affect overall bioactivity without having conduct extensive wet-lab experiments every time they want test new hypothesis

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd